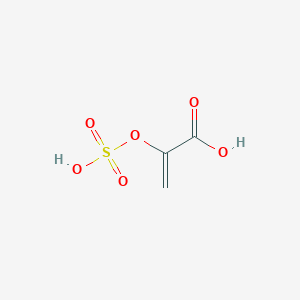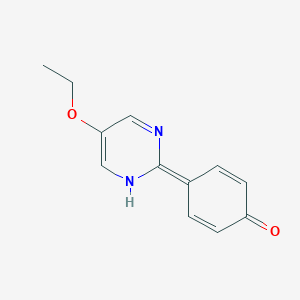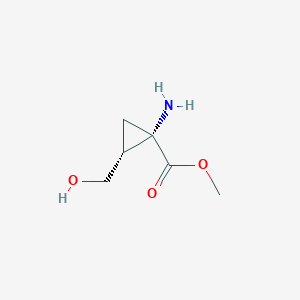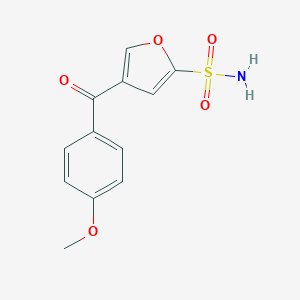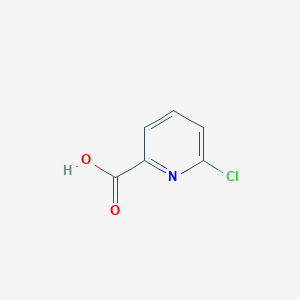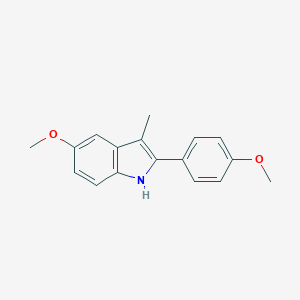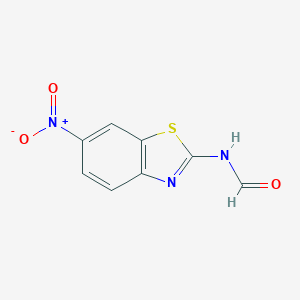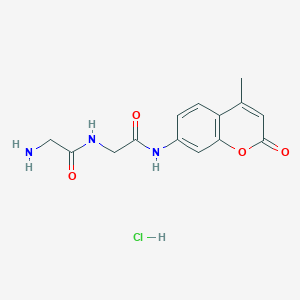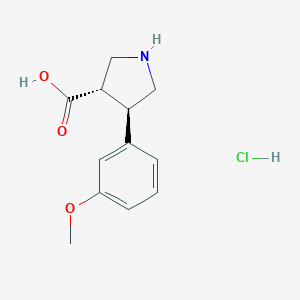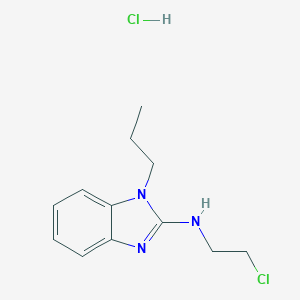
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride, also known as PCBC, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antiviral, antifungal, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride is not fully understood, but several studies have provided insights into its anticancer effects. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of DNA topoisomerase II leads to DNA damage and ultimately cell death. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemische Und Physiologische Effekte
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can induce DNA damage, activate caspases, and inhibit the activity of several key enzymes involved in cancer cell proliferation. In vivo studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can reduce tumor growth and metastasis, and increase survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer effects, which make it a valuable tool for studying cancer biology. However, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in animal models and humans. Additionally, further studies are needed to understand the mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to establish the safety and efficacy of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in humans.
Synthesemethoden
The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride involves a multistep process that begins with the reaction of 2-chloroethylamine hydrochloride with propylamine to form 1-propyl-2-(2-chloroethylamino)ethane. This intermediate compound is then reacted with benzimidazole to form 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has significant antitumor effects in animal models of cancer. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to induce apoptosis in cancer cells, which is a key mechanism by which anticancer agents exert their effects.
Eigenschaften
CAS-Nummer |
111678-92-3 |
|---|---|
Produktname |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Molekularformel |
C12H17Cl2N3 |
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-1-propylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3.ClH/c1-2-9-16-11-6-4-3-5-10(11)15-12(16)14-8-7-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
PBAMUIKXAODGAR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Andere CAS-Nummern |
111678-92-3 |
Synonyme |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



